molecular formula C11H17BrN4O B10971348 (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)(4-methylpiperazin-1-yl)methanone

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B10971348
M. Wt: 301.18 g/mol
InChI Key: CSGBLSPMLOPQMV-UHFFFAOYSA-N
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Description

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. One common method involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its pyrazole and piperazine rings are common motifs in bioactive molecules, and modifications to its structure can lead to the development of new therapeutic agents .

Industry

In industry, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperazine derivatives, such as:

Uniqueness

What sets (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the methyl groups on the pyrazole ring, combined with the methyl-substituted piperazine ring, provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C11H17BrN4O

Molecular Weight

301.18 g/mol

IUPAC Name

(4-bromo-2,5-dimethylpyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H17BrN4O/c1-8-9(12)10(15(3)13-8)11(17)16-6-4-14(2)5-7-16/h4-7H2,1-3H3

InChI Key

CSGBLSPMLOPQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)N2CCN(CC2)C)C

Origin of Product

United States

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